molecular formula C9H4ClF3N2 B1603563 2-Chloro-7-(trifluoromethyl)quinoxaline CAS No. 883-94-3

2-Chloro-7-(trifluoromethyl)quinoxaline

Cat. No. B1603563
CAS RN: 883-94-3
M. Wt: 232.59 g/mol
InChI Key: QZIICAUFDSJYTM-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethyl)quinoxaline (TFMQ) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent for synthesis, a catalyst for organic reactions, and a fluorescent probe for biological applications. It is a useful tool for researchers to gain a better understanding of the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Pharmacological Research

2-Chloro-7-(trifluoromethyl)quinoxaline: is a versatile compound in pharmacology due to its quinoxaline core, which is known for a wide range of biological activities . It has been studied for its potential use in:

Material Science

In material science, 2-Chloro-7-(trifluoromethyl)quinoxaline can be used as a building block for creating novel materials due to its:

Chemical Synthesis

This compound serves as a critical intermediate in chemical synthesis, enabling the formation of:

Analytical Chemistry

In analytical chemistry, 2-Chloro-7-(trifluoromethyl)quinoxaline is utilized for:

Industrial Applications

While specific industrial uses of 2-Chloro-7-(trifluoromethyl)quinoxaline are not extensively documented, its properties suggest potential applications in:

Research Studies

2-Chloro-7-(trifluoromethyl)quinoxaline: is a subject of ongoing research studies, particularly in:

properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIICAUFDSJYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612223
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(trifluoromethyl)quinoxaline

CAS RN

883-94-3
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This 7-trifluoromethylquinoxalin-2-one was allowed to react with phosphorus oxychloride (in the same manner as described above for 6-trifluoromethylquinoxalin-2-one) to yield the intermediate 2-chloro-7-trifluoromethylquinoxaline having a melting point of about 119°-120° C. This compound was allowed to react with ammonia, in the manner described above, to yield the 2-amino-7-trifluoromethylquinoxaline, having a melting point of about 192°-194° C., and identified by IR spectrum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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